Cyclohex-2-en-5-yne-1,4-dione
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Overview
Description
Cyclohex-2-en-5-yne-1,4-dione is an organic compound with the molecular formula C6H4O2 It is a derivative of cyclohexene, featuring both an alkyne and a diketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohex-2-en-5-yne-1,4-dione can be synthesized through several methods. One common approach involves the pyrolysis of appropriate hexahydro-methanonaphthoquinones . This method allows for the preparation of alkyl-substituted derivatives of this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclohex-2-en-5-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound into cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexane derivatives.
Substitution: A variety of substituted cyclohexene derivatives.
Scientific Research Applications
Cyclohex-2-en-5-yne-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and interaction with biomolecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which cyclohex-2-en-5-yne-1,4-dione and its derivatives exert their effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Apoptosis Induction: Certain derivatives induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins.
Reactive Oxygen Species (ROS) Formation: The compound can influence the formation of ROS, which play a role in cell signaling and apoptosis.
Comparison with Similar Compounds
Cyclohex-2-en-5-yne-1,4-dione can be compared with other similar compounds, such as:
Cyclohexa-2,5-diene-1,4-dione: This compound shares a similar structure but lacks the alkyne group.
2-Cyclohexene-1,4-dione: Another related compound, differing by the absence of the alkyne group, and used in various chemical syntheses.
Properties
CAS No. |
22818-13-9 |
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Molecular Formula |
C6H2O2 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
cyclohex-2-en-5-yne-1,4-dione |
InChI |
InChI=1S/C6H2O2/c7-5-1-2-6(8)4-3-5/h1-2H |
InChI Key |
YAJJMOFZSMSVJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C#CC1=O |
Origin of Product |
United States |
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